1-Pyrrolidinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-
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Overview
Description
1-Pyrrolidinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- is a chemical compound with the molecular formula C9H15NO2. It is also known by other names such as N-(1,1-dimethyl-3-oxobutyl)acrylamide and Diacetone acrylamide
Preparation Methods
The synthesis of 1-Pyrrolidinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- can be achieved through several synthetic routes. One common method involves the reaction of acrylamide with diacetone alcohol in the presence of a catalyst. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 70°C) using benzoyl peroxide as the initiator . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-Pyrrolidinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Polymerization: It can be polymerized with other monomers such as methyl methacrylate to form copolymers.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Pyrrolidinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Pyrrolidinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- exerts its effects involves interactions with molecular targets and pathways. For instance, its polymerization properties are attributed to the presence of reactive functional groups that can form cross-linked networks. In biological systems, its derivatives may interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-Pyrrolidinecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)- can be compared with other similar compounds such as:
Properties
CAS No. |
62242-26-6 |
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Molecular Formula |
C11H20N2OS |
Molecular Weight |
228.36 g/mol |
IUPAC Name |
N-(2-methyl-4-oxopentan-2-yl)pyrrolidine-1-carbothioamide |
InChI |
InChI=1S/C11H20N2OS/c1-9(14)8-11(2,3)12-10(15)13-6-4-5-7-13/h4-8H2,1-3H3,(H,12,15) |
InChI Key |
SSTYXGKUYLHYIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=S)N1CCCC1 |
Origin of Product |
United States |
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